Cas no 21561-09-1 (WHI-P258)

WHI-P258 Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl-
- 4-PHENYLAMINO-6,7-DIMETHOXYQUINAZOLINE
- 6,7-dimethoxy-N-phenylquinazolin-4-amine
- WHI-P258
- SR-02000000179-1
- BCP15149
- 6,7-dimethoxy-N-phenyl-4-quinazolinamine
- EX-A1237
- 4-(phenyl)-amino-6,7-dimethoxy-quinazoline
- MFCD01815294
- WAA56109
- HY-108419
- CS-0028609
- DTXSID80274409
- 21561-09-1
- Oprea1_506594
- WHI-P258?
- SR-02000000179
- HMS1662N04
- WHI-P 258
- BDBM3530
- AKOS002350879
- 11N-058
- DA-68697
- SCHEMBL1257431
- CHEMBL94191
- s6521
-
- MDL: MFCD01815294
- Inchi: InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19)
- InChI Key: MJKCGAHOCZLYDG-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC
Computed Properties
- Exact Mass: 281.11655
- Monoisotopic Mass: 281.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 56.3Ų
Experimental Properties
- PSA: 56.27
WHI-P258 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P319633-5mg |
4-Phenylamino-6,7-dimethoxyquinazoline |
21561-09-1 | 5mg |
$81.00 | 2023-05-17 | ||
Ambeed | A480267-1g |
6,7-Dimethoxy-N-phenylquinazolin-4-amine |
21561-09-1 | 97% | 1g |
$317.0 | 2025-02-20 | |
ChemScence | CS-0028609-2mg |
WHI-P258 |
21561-09-1 | 99.80% | 2mg |
$50.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | W872113-5mg |
WHI-P258 |
21561-09-1 | 99% | 5mg |
¥949.00 | 2022-01-14 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2035-2 mg |
WHI-P258 |
21561-09-1 | 99.64% | 2mg |
¥417.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD330892-1g |
6,7-Dimethoxy-N-phenylquinazolin-4-amine |
21561-09-1 | 97% | 1g |
¥4238.0 | 2024-04-18 | |
ChemScence | CS-0028609-50mg |
WHI-P258 |
21561-09-1 | 99.80% | 50mg |
$390.0 | 2022-04-27 | |
eNovation Chemicals LLC | D509194-50mg |
4-PHENYLAMINO-6,7-DIMETHOXYQUINAZOLINE |
21561-09-1 | >98% | 50mg |
$345 | 2024-05-24 | |
MedChemExpress | HY-108419-100mg |
WHI-P258 |
21561-09-1 | 99.61% | 100mg |
¥5700 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2035-200 mg |
WHI-P258 |
21561-09-1 | 99.64% | 200mg |
¥7480.00 | 2022-02-28 |
WHI-P258 Related Literature
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
Additional information on WHI-P258
Introduction to 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- (CAS No. 21561-09-1)
4-Quinazolinamine, 6,7-dimethoxy-N-phenyl-, identified by its Chemical Abstracts Service (CAS) number 21561-09-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The presence of methoxy and phenyl substituents in its structure enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The quinazoline core is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring, which provides a unique structural framework for interactions with biological targets. In particular, 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- exhibits properties that make it suitable for developing novel therapeutic agents. Its molecular structure allows for selective binding to various enzymes and receptors, which is crucial for modulating biological pathways associated with diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of quinazoline derivatives more accurately. Studies have shown that modifications in the quinazoline scaffold can significantly alter its biological activity. For instance, the introduction of methoxy groups at the 6 and 7 positions enhances the compound's solubility and metabolic stability, while the phenyl group at the N position contributes to its binding interactions with biological targets.
One of the most compelling aspects of 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- is its potential in oncology research. Quinazoline derivatives have been extensively studied for their anti-cancer properties. The mechanisms by which these compounds exert their effects often involve inhibition of key signaling pathways involved in tumor growth and progression. For example, some quinazoline-based drugs have demonstrated ability to inhibit kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase), which are frequently overexpressed in various cancers.
Moreover, the structural versatility of quinazoline derivatives allows for the development of targeted therapies that can selectively inhibit specific cancer-related pathways. This specificity is critical for minimizing side effects and improving patient outcomes. The methoxy and phenyl substituents in 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- contribute to its ability to interact with these targets in a precise manner.
In addition to oncology, this compound has shown promise in other therapeutic areas. Research indicates that quinazoline derivatives may have antimicrobial and anti-inflammatory properties. The structural features of 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- enable it to interfere with bacterial cell wall synthesis and modulate inflammatory cytokine production, respectively.
The synthesis of 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process and improve scalability. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about its molecular structure and purity, which are essential for subsequent biological evaluations.
In vitro studies have been conducted to assess the biological activity of 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- against various targets. These studies often involve enzyme assays and cell-based assays to determine its efficacy and selectivity. Preliminary results suggest that this compound exhibits promising activity against certain enzymes implicated in cancer progression.
The pharmacokinetic profile of 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- is also an important consideration in drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated to ensure that the compound behaves favorably in vivo. Advanced computational models have been utilized to predict these parameters before experimental validation.
The potential clinical applications of 4-Quinazolinamine, 6,7-dimethoxy-N-phenyl- are vast. Given its structural similarity to known therapeutics and demonstrated biological activity, it represents a valuable scaffold for further drug development efforts. Researchers are exploring various derivatives with enhanced properties to optimize efficacy and minimize adverse effects.
In conclusion,4-Quinazolinamine, CAS No, 21561-09, is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it suitable for developing novel therapeutic agents targeting various diseases. Continued investigation into this molecule promises to yield new insights into drug design principles and lead to innovative treatments for patients worldwide.
21561-09-1 (WHI-P258) Related Products
- 202475-65-8(N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine)
- 202475-60-3(Janex-1)
- 2171955-51-2(tert-butyl 4-amino-4-(5-methylfuran-3-yl)piperidine-1-carboxylate)
- 1882697-54-2(Pyridine, 5-ethyl-2-(iodomethyl)-)
- 2089257-25-8(2,3,3-trimethylbutan-1-amine hydrochloride)
- 6192-62-7(Tomatidine hydrochloride)
- 1645440-11-4(2,4-Dichloro-N-[2-[(cyanomethyl)propylamino]-2-oxoethyl]benzamide)
- 185047-73-8(2-amino-4-(4-bromophenyl)-4-oxobutanoic acid)
- 1555188-65-2(N-(4-bromophenyl)-2-methyloxolan-3-amine)
- 50745-65-8(2-Butenoic acid, 4-bromo-, 1,1-dimethylethyl ester)

